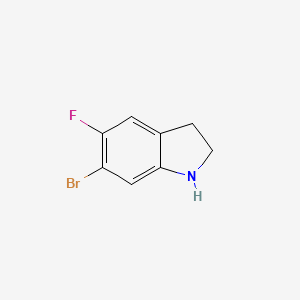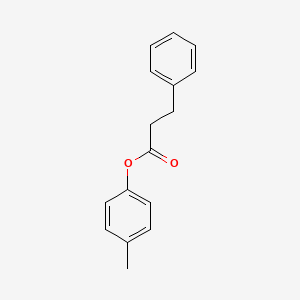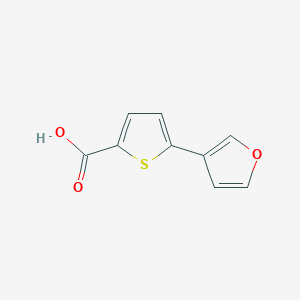
6-Bromo-5-fluoroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-fluoroindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 6-Bromo-5-fluoroindoline involves several steps, including the bromination and fluorination of the indole ring. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-Bromo-5-fluoroindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indole derivatives .
Applications De Recherche Scientifique
6-Bromo-5-fluoroindoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-5-fluoroindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
6-Bromo-5-fluoroindoline can be compared with other indole derivatives, such as:
- 1H-Indole, 5-bromo-6-fluoro-2,3-dihydro-
- 1H-Indole, 6-chloro-5-fluoro-2,3-dihydro-
- 1H-Indole, 6-bromo-5-chloro-2,3-dihydro-
These compounds share similar structures but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C8H7BrFN |
|---|---|
Poids moléculaire |
216.05 g/mol |
Nom IUPAC |
6-bromo-5-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 |
Clé InChI |
SVNDSMLMPVHWET-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=C(C=C21)F)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)


![6'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B8643330.png)









